molecular formula C15H11N3O3S B2799691 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide CAS No. 312917-42-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

Cat. No.: B2799691
CAS No.: 312917-42-3
M. Wt: 313.33
InChI Key: HOCBVAHCWXWPAZ-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core structure, which is of significant interest in medicinal chemistry and drug discovery research. This molecule belongs to the thiophene-2-carboxamide class of compounds, which have demonstrated considerable potential in pharmaceutical development due to their diverse biological activities . Structurally, the compound integrates a benzamide group with a nitro substituent linked to a partially saturated cyclopentathiophene system containing a nitrile functionality, creating a multifunctional scaffold suitable for structure-activity relationship studies and further chemical modification. Research into structurally related thiophene-2-carboxamide analogs has revealed promising biological properties, including antibacterial activity against both Gram-positive and Gram-negative pathogenic strains and significant antioxidant capabilities as demonstrated in ABTS radical scavenging assays . These compounds represent valuable chemical tools for developing novel therapeutic agents, particularly in addressing the growing challenge of antimicrobial resistance. The molecular framework is characteristic of privileged structures used in various drug discovery programs, with similar compounds being investigated as inhibitors for various enzymatic targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct appropriate safety assessments before handling this compound.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-8-12-11-5-2-6-13(11)22-15(12)17-14(19)9-3-1-4-10(7-9)18(20)21/h1,3-4,7H,2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBVAHCWXWPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyano group is introduced via nucleophilic substitution reactions, while the nitro group is typically added through nitration reactions using reagents such as nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds featuring the cyclopentathiophene structure exhibit potential anticancer properties. The introduction of the nitro group in N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide may enhance its biological activity by improving interactions with biological targets or modulating metabolic pathways. For example, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be evaluated further for its therapeutic efficacy against tumors.

Antimicrobial Properties
Compounds containing thiophene and cyano groups have been reported to possess antimicrobial properties. The specific structure of this compound could be optimized to enhance its effectiveness against bacterial and fungal pathogens. Preliminary studies focusing on related compounds have demonstrated significant antimicrobial activity, warranting further investigation into this compound's potential as an antimicrobial agent.

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the cyclopentathiophene moiety into polymer matrices can improve charge transport properties and stability. Research has shown that modifications to the thiophene structure can lead to enhanced performance in electronic devices.

Dye-Sensitized Solar Cells
this compound may also find applications in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy can be harnessed for photovoltaic applications. Studies on similar compounds indicate their potential as effective sensitizers in DSSCs, leading to improved energy conversion efficiencies.

Synthetic Intermediate

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to the presence of multiple functional groups. Its reactivity allows for further derivatization, enabling the synthesis of more complex molecules. For instance, it can participate in various coupling reactions or serve as a precursor for synthesizing other biologically active compounds.

Case Study 1: Anticancer Activity

A study evaluated a series of cyclopentathiophene derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the nitrogen and cyano groups significantly affected cytotoxicity. This compound showed promising results, leading researchers to propose it for further development as a novel anticancer agent.

Case Study 2: Organic Electronics

In a project focused on developing new materials for OLEDs, researchers synthesized this compound and incorporated it into polymer blends. The resulting devices exhibited enhanced luminescent properties compared to traditional materials, highlighting the compound's potential for improving OLED performance.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common cyclopenta[b]thiophene core with multiple derivatives, differing primarily in substituents on the benzamide ring. Key structural analogs include:

Compound Name Substituent(s) on Benzamide Ring Molecular Weight (g/mol) Key Structural Features
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide (Target) 3-nitro 357.38* Nitro group enhances electron deficiency, potentially improving kinase binding affinity
4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide 4-chloro, 3-nitro 391.79* Chloro substituent may increase lipophilicity and membrane permeability
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide 2-fluoro 314.35* Fluorine’s electronegativity modulates pharmacokinetics and target engagement
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 358.41 Methoxy groups may reduce potency due to steric hindrance
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide 2-chloro, 5-diethylsulfamoyl 430.02* Sulfamoyl group enhances hydrogen bonding with MurF protein’s binding site

*Calculated based on molecular formula.

Pharmacological Activity

Antiproliferative activity data from analogs highlight the impact of substituents:

Compound IC50 (nM, MCF7) Mechanism of Action Reference
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (24) 30.8 Tyrosine kinase inhibition (ATP-binding site)
4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) 38.7 Tyrosine kinase inhibition
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide N/A Binds MurF protein (binding energy: -8.2 kcal/mol)

The target compound’s 3-nitro group is hypothesized to mimic the electron-deficient aromatic systems of gefitinib and dasatinib, which competitively inhibit ATP-binding pockets in tyrosine kinases .

Structure-Activity Relationship (SAR)

  • Halogen Substituents: Chloro (e.g., ) and fluoro groups improve lipophilicity, aiding cellular uptake.
  • Steric Effects: Bulky substituents like trimethoxy reduce potency, likely due to steric clashes with kinase active sites.
  • Sulfur-Based Modifications: Sulfamoyl groups (e.g., ) enable interactions with polar residues in MurF protein, suggesting target versatility beyond oncology .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound ID Substituent(s) Molecular Weight (g/mol) IC50 (nM) Target Protein Reference
Target 3-nitro 357.38 N/A Tyrosine kinase*
24 4-sulfamoylphenylamino N/A 30.8 Tyrosine kinase
17 2-chloro, 5-sulfamoyl 430.02 N/A MurF protein
12 3,4,5-trimethoxy 358.41 N/A N/A

*Hypothesized based on structural analogs.

Q & A

Q. What protocols validate the compound’s stability under long-term storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation. Lyophilization or storage under inert gas (argon) mitigates hydrolysis of the nitro or cyano groups .

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